5-(aminomethyl)-1,4,6-trimethyl-1H,2H,3H-pyrazolo[3,4-b]pyridin-3-one
Overview
Description
The compound “5-(aminomethyl)-1,4,6-trimethyl-1H,2H,3H-pyrazolo[3,4-b]pyridin-3-one” is a type of pyridine derivative . Pyridine is a basic heterocyclic organic compound and is used as a precursor for synthesizing target pharmaceuticals and agrochemicals . It has been consistently incorporated in a diverse range of drug candidates approved by the FDA .
Synthesis Analysis
The synthesis of pyrazolo[3,4-b]pyridin-5-ones involves a one-pot cascade process . This process includes Ugi–3CR/aza Diels-Alder/N-acylation/decarboxylation/dehydration . The synthesis of these compounds has been reported in several studies .
Molecular Structure Analysis
The molecular structure of “this compound” is complex and involves a pyridine ring . Pyridine is an isostere of benzene, with one carbon displaced by a nitrogen atom . The structure of pyridine was discovered by Wilhelm Korner and James Dewar .
Chemical Reactions Analysis
The chemical reactions involving “this compound” are complex and involve multiple steps . These reactions include the formation of polysubstituted pyrrolo[3,4-b]pyridin-5-ones via a one-pot cascade process .
Scientific Research Applications
Multicomponent Synthesis for Antibacterial Activity
5-aminopyrazoles are utilized in the multicomponent synthesis of novel heterocyclic compounds like 2,3-dihydrochromeno[4,3-d]pyrazolo[3,4-b]pyridine-1,6-diones. These compounds exhibit significant antibacterial properties, suggesting their potential in combating bacterial infections (Frolova et al., 2011).
Synthesis of Antibacterial Pyrazolopyridine Derivatives
Pyrazolo[3,4-b]pyridine derivatives have been synthesized through Friedländer condensation and shown to possess antibacterial activity against both Gram-negative and Gram-positive bacteria. Notably, derivatives with a carboxamide group at the 5-position demonstrated moderate to good antibacterial effectiveness (Panda et al., 2011).
Fluorescent Dye Applications
Synthesis of Fluorescent Dyes
Tetracyclic pyrazolo[3,4-b]pyridine-based coumarin chromophores have been developed as highly fluorescent compounds, synthesized via a one-pot procedure. These compounds showcase high fluorescence quantum yields and good stability, making them suitable for applications like living cell imaging (Chen et al., 2012).
Kinase-Focused Library for Drug Discovery
Synthesis for Drug Discovery
3-Amino-1H-pyrazolo[4,3-c]pyridin-4(5H)-ones, a potentially attractive heteroaromatic scaffold, are synthesized for kinase-targeted drug discovery. These compounds, with specific hydrogen bond arrangements, can bind competitively to ATP-binding sites in kinases, making them valuable in cancer drug research (Smyth et al., 2010).
Synthesis of Anticancer Agents
Potential Anticancer Agents
Novel alkyl amide functionalized trifluoromethyl substituted pyrazolo[3,4-b]pyridine derivatives have been synthesized and evaluated for their anticancer activity. Certain compounds in this series have shown promising bioactivity at micro molar concentrations against various cancer cell lines, indicating their potential in cancer treatment (Chavva et al., 2013).
Mechanism of Action
Mode of action
Pyrazolopyridines and aminomethylpyridines often interact with their targets through hydrogen bonding, ionic interactions, and hydrophobic interactions .
Biochemical pathways
Pyrazolopyridines and aminomethylpyridines can affect a wide range of biochemical pathways depending on their specific targets .
Pharmacokinetics
Compounds with pyrazolopyridine and aminomethylpyridine structures generally have good bioavailability due to their favorable physicochemical properties .
Result of action
Pyrazolopyridines and aminomethylpyridines have been used to treat a variety of diseases, suggesting that they can have a wide range of biological effects .
Biochemical Analysis
Biochemical Properties
Pyridine derivatives, which share a similar structure, are known to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions often involves the formation of hydrogen bonds and other non-covalent interactions, which can influence the function of these biomolecules .
Cellular Effects
Similar pyridine derivatives have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is plausible that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Properties
IUPAC Name |
5-(aminomethyl)-1,4,6-trimethyl-2H-pyrazolo[3,4-b]pyridin-3-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N4O/c1-5-7(4-11)6(2)12-9-8(5)10(15)13-14(9)3/h4,11H2,1-3H3,(H,13,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNRDQWDIVWNPDN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC2=C1C(=O)NN2C)C)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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